Cas no 895042-38-3 (3-Amino-5-(4-methylphenyl)-1H-pyrazole)

3-Amino-5-(4-methylphenyl)-1H-pyrazole structure
895042-38-3 structure
Product Name:3-Amino-5-(4-methylphenyl)-1H-pyrazole
CAS-nummer:895042-38-3
MF:C10H11N3
MW:173.214441537857
CID:1941871
PubChem ID:736768
Update Time:2025-04-21

3-Amino-5-(4-methylphenyl)-1H-pyrazole Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Amino-5-(4-methylphenyl)-1H-pyrazole
    • 3-(4-Methylphenyl)-1H-pyrazol-5-amine
    • NCGC00338738-01
    • 5-(4-methylphenyl)-2H-pyrazol-3-amine
    • A839455
    • 5-(4-methylphenyl)-1h-pyrazol-3-amine
    • 5-amino-3-(4-methyl-phenyl)-pyrazole
    • M80014
    • AB00452450-09
    • CS-0204819
    • EN300-04859
    • HMS2484B16
    • 3-amino-5-(4-methylphenyl)pyrazole
    • 3-Amino-5-p-Tolylpyrazole
    • 5-p-tolyl-1H-pyrazol-3-amine
    • 1H-Pyrazol-3-amine,5-(4-methylphenyl)-
    • AKOS001476093
    • 3-amino-5-(4'-methylphenyl) pyrazole
    • AB03162
    • GVPFRVKDBZWRCZ-UHFFFAOYSA-N
    • SMR000116934
    • 5-Amino-3-(4-methylphenyl)pyrazole
    • HMS1501F20
    • ChemDiv3_009986
    • 895042-38-3
    • J-510942
    • 151293-15-1
    • 1H-Pyrazol-3-amine, 5-(4-methylphenyl)-
    • AKOS000117258
    • BRD-K07545762-001-01-8
    • 5-(P-tolyl)-1H-pyrazol-3-amine
    • MFCD00084887
    • 5-Amino-3-(4-methylphenyl)pyrazole, 97%
    • BAS 00705173
    • 78597-54-3
    • FS-1309
    • IDI1_027896
    • AF-625/01708023
    • 5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine
    • BBL022241
    • 3-(4-methylphenyl)-1H-pyrazol-5-ylamine
    • E85555
    • 3-p-tolyl-1h-pyrazol-5-amine
    • 5-p-tolyl-1H-pyrazole-3-amine
    • DTXSID10934221
    • MLS000526460
    • STK164625
    • CHEMBL1483289
    • A2954
    • Z56921093
    • SCHEMBL1143959
    • Inchi: 1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
    • InChI-sleutel: GVPFRVKDBZWRCZ-UHFFFAOYSA-N
    • LACHT: N1C(=CC(N)=N1)C1C=CC(C)=CC=1

Berekende eigenschappen

  • Exacte massa: 173.095297364Da
  • Monoisotopische massa: 173.095297364Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 164
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.9
  • Topologisch pooloppervlak: 54.7Ų
Aanbevolen leveranciers
上海帛亦医药科技有限公司
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上海嵘奥生物技术有限公司
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Tiancheng Chemical (Jiangsu) Co., Ltd
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Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
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Hunan Well Medicine Synthesis Technology Co., Ltd.